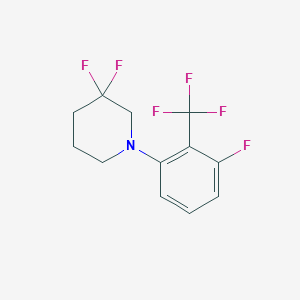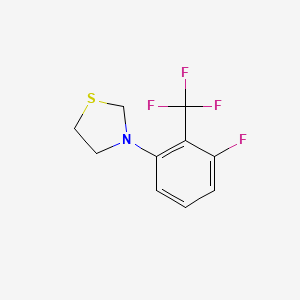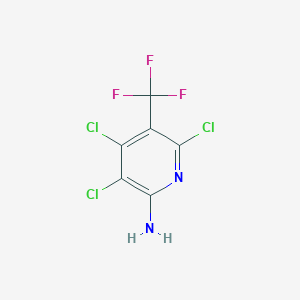
3,4,6-三氯-5-(三氟甲基)吡啶-2-胺
描述
“3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and involve several steps. One of the key steps is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure .科学研究应用
化学合成和复合物形成
- 3,4,6-三氯-5-(三氟甲基)吡啶-2-胺已被用于化学合成,例如碱诱导的四锡三氮杂双环[3.1.1]庚烷的合成,展示了它与其他化学物种的反应性 (Kober, Nöth, & Storch, 1997)。
- 其衍生物已被合成并评估其潜在的抗癌活性,突显了其在生物活性化合物开发中的作用 (Chavva et al., 2013)。
催化和反应机制
- 它已参与铁(III)配合物的研究,有助于理解这类配合物的结构、光谱和氧化还原化学,这对催化和材料科学应用至关重要 (Viswanathan, Palaniandavar, Balasubramanian, & Muthiah, 1996)。
- 该化合物已被用于研究氯(三氟甲基)吡啶与胺和氨的亲核取代,有助于理解涉及三氟甲基基团的反应机制 (Dunn, 1999)。
药物化学和生物活性
- 研究重点放在合成新型烷基酰胺功能化三氟甲基取代吡唑并[3,4-b]吡啶衍生物上,表明其在新型治疗剂开发中的重要性 (Chavva et al., 2013)。
有机化学和材料科学
- 它在有机化学中的作用通过对吡啶与醛的去质子偶联的研究得以突显,这对于开发新的有机合成方法是相关的 (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019)。
- 此外,它已被用于合成如呋喃[3,2-c]吡啶等衍生物,这在材料科学领域中是重要的 (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009)。
超分子化学和光动力疗法
- 这种化合物的衍生物已被用于合成三芳基吡啶衍生物,这在超分子化学和光动力疗法中有应用 (Maleki, 2015)。
作用机制
Target of Action
It has been used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .
Mode of Action
The compound’s trifluoromethyl group and pyridine moiety are known to exhibit unique physicochemical properties that contribute to its biological activities .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, potentially improving their bioavailability .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit various biological activities, depending on their specific targets .
Action Environment
The compound’s trifluoromethyl group is known to enhance the stability of drugs under various environmental conditions .
安全和危害
未来方向
The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
生化分析
Biochemical Properties
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which are potential inhibitors of NS5B, an enzyme involved in the treatment of Hepatitis C . The interactions between 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine and these biomolecules are primarily based on its ability to form stable complexes, thereby influencing the biochemical pathways in which these enzymes and proteins are involved.
Cellular Effects
The effects of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as an inhibitor in certain biochemical pathways, thereby altering the normal function of cells . This compound can modulate the expression of specific genes, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, this compound can induce changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated significant effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of this compound can significantly influence its biochemical effects and overall efficacy.
Subcellular Localization
The subcellular localization of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within certain subcellular regions can enhance its interaction with specific biomolecules, thereby modulating its biochemical effects.
属性
IUPAC Name |
3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F3N2/c7-2-1(6(10,11)12)4(9)14-5(13)3(2)8/h(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUHCMANIDEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)N)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216605 | |
| Record name | 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704065-36-0 | |
| Record name | 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



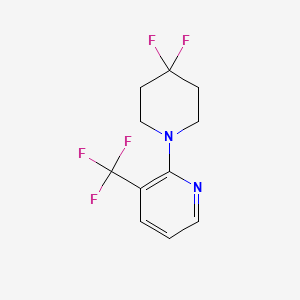

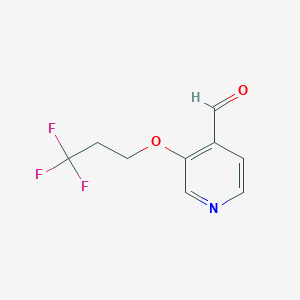
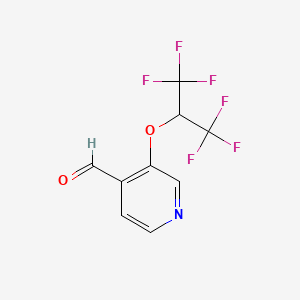

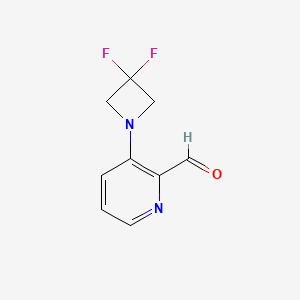
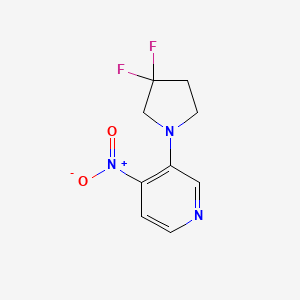

![1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B1408699.png)

